molecular formula C2H5CuNO2 B3051312 Cupric glycinate CAS No. 32817-15-5

Cupric glycinate

Cat. No.: B3051312
CAS No.: 32817-15-5
M. Wt: 138.61 g/mol
InChI Key: RMNCNUNUQBLASX-UHFFFAOYSA-N
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Description

Cupric glycinate, also known as bis(glycinato)copper(II), is a coordination complex of copper(II) with two equivalents of glycinate. Its chemical formula is [Cu(glycinate)₂(H₂O)ₓ], where x can be 0 (anhydrous form) or 1 (monohydrate form). This compound is known for its light blue, flake-like crystals and has been studied extensively since its first report in 1841 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric glycinate is typically synthesized by reacting copper(II) acetate with glycine in aqueous ethanol. The reaction proceeds through a non-redox dissociative substitution mechanism, usually yielding the cis isomer : [ \text{Cu(OAc)}_2 + 2 \text{H}_2\text{NCH}_2\text{COOH} + x \text{H}_2\text{O} \rightarrow [\text{Cu(H}_2\text{NCH}_2\text{COO})_2(\text{H}_2\text{O})_x] + 2 \text{AcOH} ] where ( x = 0 ) or ( 1 ).

Industrial Production Methods: One industrial method involves dissolving copper oxide in ammonia to form a cupric ammine complex, which then reacts with glycine. The product is purified through centrifugation and drying . Another method involves stirring cupric subcarbonate powder with glycine solution in a water bath, followed by crystallization and centrifugation .

Chemical Reactions Analysis

Types of Reactions: Cupric glycinate undergoes various chemical reactions, including:

    Oxidation and Reduction: Copper(II) can be reduced to copper(I) or oxidized to copper(III) under specific conditions.

    Substitution: The glycinate ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Ligands such as ammonia or ethylenediamine.

Major Products:

    Oxidation: Higher oxidation state copper complexes.

    Reduction: Copper(I) complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Cupric glycinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cupric glycinate involves its interaction with biological molecules. Copper ions from this compound can bind to proteins and enzymes, influencing their activity. The glycinate ligands facilitate the transport and bioavailability of copper, enhancing its physiological effects .

Comparison with Similar Compounds

    Copper(II) sulfate: Another common copper compound used in various applications.

    Copper(II) chloride: Used in similar contexts but with different solubility and reactivity properties.

Uniqueness: Cupric glycinate is unique due to its chelating properties, which enhance the stability and bioavailability of copper. Its ability to form stable complexes with amino acids makes it particularly useful in biological and industrial applications .

Properties

CAS No.

32817-15-5

Molecular Formula

C2H5CuNO2

Molecular Weight

138.61 g/mol

IUPAC Name

2-aminoacetic acid;copper

InChI

InChI=1S/C2H5NO2.Cu/c3-1-2(4)5;/h1,3H2,(H,4,5);

InChI Key

RMNCNUNUQBLASX-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2]

Canonical SMILES

C(C(=O)O)N.[Cu]

boiling_point

Decomposes with gas evolution. (USCG, 1999)

melting_point

253.4 °F (USCG, 1999)

physical_description

Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals.

Related CAS

56-40-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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